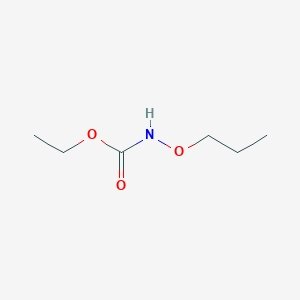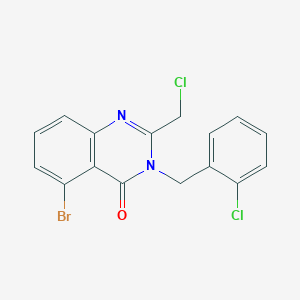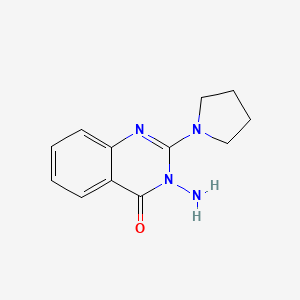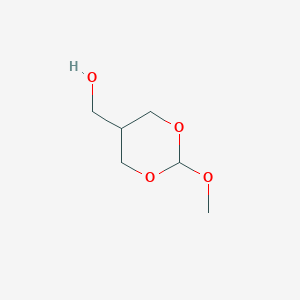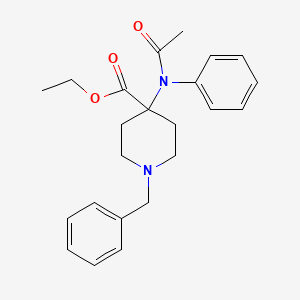
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to the thiophene ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-2-hydroxybenzaldehyde, which is then subjected to a Knoevenagel condensation with thiophene-2-carboxylic acid. The resulting product is further purified and converted into its hydrobromide salt form through a reaction with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. The final product is typically crystallized and dried to obtain the pure hydrobromide salt.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxyphenylamine.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the amino and hydroxyl groups.
5-Amino-2-hydroxybenzoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is unique due to the combination of the thiophene ring with the amino and hydroxyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C11H10BrNO3S |
|---|---|
Peso molecular |
316.17 g/mol |
Nombre IUPAC |
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H9NO3S.BrH/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
Clave InChI |
YPMPBMCHAWUZCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N)O)C2=CC=C(S2)C(=O)O.Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

